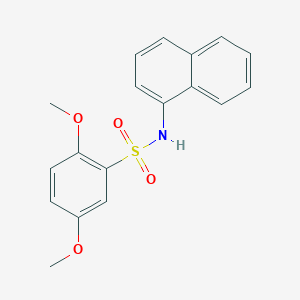![molecular formula C24H17FN2O5S B280954 Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B280954.png)
Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate, also known as FSBA, is a chemical compound that has been widely used in scientific research for its unique properties. FSBA is a fluorescent probe that has been used to study protein-protein interactions, enzyme kinetics, and ligand-receptor binding.
Wirkmechanismus
Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate is a fluorescent probe that works by binding to proteins and emitting light when excited by a specific wavelength of light. The emission wavelength of this compound is dependent on the local environment of the protein to which it is bound. This property of this compound makes it an excellent tool for studying protein-protein interactions, enzyme kinetics, and ligand-receptor binding.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been used in vitro to study protein-protein interactions, enzyme kinetics, and ligand-receptor binding.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate are its high sensitivity and specificity for protein-protein interactions, enzyme kinetics, and ligand-receptor binding. This compound is also easy to use and can be used in a variety of experimental setups. The limitations of this compound are its cost and the need for specialized equipment to measure fluorescence.
Zukünftige Richtungen
There are many future directions for the use of Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate in scientific research. One direction is the development of new fluorescent probes with improved sensitivity and specificity for protein-protein interactions, enzyme kinetics, and ligand-receptor binding. Another direction is the use of this compound in vivo to study protein-protein interactions, enzyme kinetics, and ligand-receptor binding in living organisms. Finally, this compound could be used to develop new drugs that target specific proteins involved in disease processes.
Synthesemethoden
Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate can be synthesized by a multistep process involving the reaction of 4-fluorobenzenesulfonyl chloride with 1,4-diaminonaphthalene to form 4-{[(4-fluorophenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenylamine. The resulting compound is then reacted with 4-aminobenzoic acid methyl ester to form this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has been widely used in scientific research as a fluorescent probe to study protein-protein interactions, enzyme kinetics, and ligand-receptor binding. This compound has been used to study the binding of ligands to G-protein coupled receptors, such as the dopamine D2 receptor. This compound has also been used to study the activity of enzymes, such as the serine protease thrombin. In addition, this compound has been used to study the interaction between proteins, such as the interaction between the transcription factor p53 and its binding partner MDM2.
Eigenschaften
Molekularformel |
C24H17FN2O5S |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
methyl 4-[[(4Z)-4-(4-fluorophenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate |
InChI |
InChI=1S/C24H17FN2O5S/c1-32-24(29)15-6-10-17(11-7-15)26-22-14-21(19-4-2-3-5-20(19)23(22)28)27-33(30,31)18-12-8-16(25)9-13-18/h2-14,26H,1H3/b27-21- |
InChI-Schlüssel |
JUZOXXQSMUMIGZ-MEFGMAGPSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O |
SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)

![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)





![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)

![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)
![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
